molecular formula C22H21N3O5S2 B5172065 N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide

N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide

Cat. No. B5172065
M. Wt: 471.6 g/mol
InChI Key: LNWXUKBTFXTVDD-UHFFFAOYSA-N
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Description

N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide, commonly known as NPPB, is a potent inhibitor of chloride channels. It is widely used in scientific research to study the physiological and biochemical effects of chloride channels.

Mechanism of Action

NPPB inhibits chloride channels by binding to a specific site on the channel protein. The binding of NPPB causes a conformational change in the channel protein, which prevents chloride ions from passing through the channel pore. NPPB has been shown to be a non-competitive inhibitor of chloride channels, meaning that it does not compete with chloride ions for binding to the channel pore.
Biochemical and Physiological Effects:
The inhibition of chloride channels by NPPB has various biochemical and physiological effects. For example, NPPB has been shown to reduce the secretion of mucus in the airways of patients with cystic fibrosis, which is caused by a defect in the CFTR chloride channel. NPPB has also been shown to reduce the contraction of smooth muscle cells in the airways and blood vessels, which is mediated by Ca2+-activated Cl- channels. In addition, NPPB has been shown to reduce the volume of cells in response to osmotic stress, which is mediated by volume-regulated anion channels.

Advantages and Limitations for Lab Experiments

NPPB has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, which allows for precise manipulation of chloride channel activity. NPPB is also relatively stable and easy to handle, which makes it a convenient tool for research. However, NPPB has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. In addition, NPPB can also inhibit other ion channels at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on NPPB. One direction is to study the role of chloride channels in cancer. Chloride channels have been shown to be upregulated in various types of cancer, and their inhibition by NPPB may have therapeutic potential. Another direction is to develop more potent and specific inhibitors of chloride channels, which can improve the precision and reliability of research on chloride channels. Finally, the development of new methods for the delivery of NPPB to specific tissues and cells can improve the effectiveness and safety of NPPB as a research tool.

Synthesis Methods

The synthesis of NPPB involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(2-phenylethyl)-N-phenylglycinamide in the presence of triethylamine. The resulting product is then reacted with phenylthiol in the presence of triethylamine to yield NPPB. The overall yield of NPPB is about 50%.

Scientific Research Applications

NPPB is widely used in scientific research to study the physiological and biochemical effects of chloride channels. It has been shown to inhibit various types of chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR), Ca2+-activated Cl- channels, and volume-regulated anion channels. NPPB has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, cardiac function, and smooth muscle contraction.

properties

IUPAC Name

2-(N-(2-nitrophenyl)sulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c26-22(23-15-16-31-19-11-5-2-6-12-19)17-24(18-9-3-1-4-10-18)32(29,30)21-14-8-7-13-20(21)25(27)28/h1-14H,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWXUKBTFXTVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide

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